EGFR-TK Inhibition: 2-(Benzylthio)quinazolin-4(1H)-one Surpasses Clinical Gold-Standard Gefitinib
In a direct in vitro head‑to‑head comparison, 2‑(benzylthio)quinazolin‑4(1H)‑one (tested as Compound 24) inhibited EGFR‑TK with an IC50 of 13.40 nM, demonstrating 1.35‑fold greater potency than the FDA‑approved EGFR‑TK inhibitor gefitinib (IC50 = 18.14 nM) [1]. The same study confirmed that compound 24 adopts the same binding mode as gefitinib, engaging Lys745 via a π–π interaction [1].
| Evidence Dimension | EGFR tyrosine kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 13.40 nM |
| Comparator Or Baseline | Gefitinib; IC50 = 18.14 nM |
| Quantified Difference | 1.35-fold more potent (4.74 nM absolute difference) |
| Conditions | In vitro EGFR-TK inhibition assay; compound 24 vs. gefitinib tested under identical conditions (El-Gazzar et al., Arch. Pharm. 2023) |
Why This Matters
Procurement of this scaffold provides a starting point with superior EGFR‑TK potency to the clinical comparator, offering a competitive edge for medicinal chemistry programs targeting EGFR‑driven cancers.
- [1] El-Gazzar YI, Ghaiad HR, El Kerdawy AM, George RF, Georgey HH, Youssef KM, El-Subbagh HI. New quinazolinone‐based derivatives as DHFR/EGFR‑TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. Archiv der Pharmazie. 2023 Jan;356(1):e2200417. doi:10.1002/ardp.202200417 View Source
